![molecular formula C25H21FN4O2S B3002498 3-[4-[4-(4-氟苯基)哌嗪-1-羰基]苯基]-2-硫代-1H-喹唑啉-4-酮 CAS No. 403728-55-2](/img/no-structure.png)

3-[4-[4-(4-氟苯基)哌嗪-1-羰基]苯基]-2-硫代-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

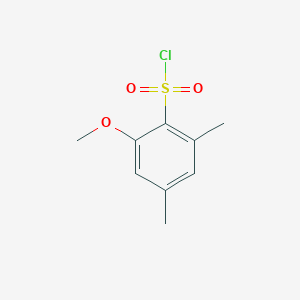

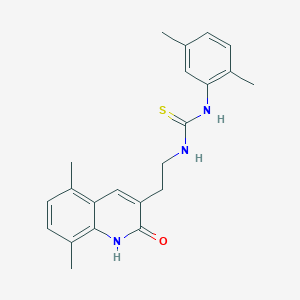

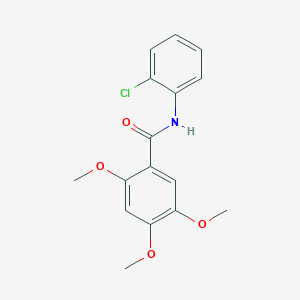

The compound “3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a fluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .

科学研究应用

Antimicrobial Studies

Derivatives of related compounds have been explored for their potential as antibiotics targeting bacterial membranes, which could be key in solving bacterial resistance to antibiotics .

Antiviral Research

Modifications of similar compounds have shown significant enhancement in antiviral activity, suggesting potential applications in antiviral drug development .

Antitumor Activity

The addition of certain groups to related compounds has been found to improve anti-tumor activity, indicating possible use in antitumor drug synthesis .

Synthesis of Fluorinated Compounds

Fluorinated derivatives of related compounds have been used in the synthesis of various fluorinated pyridines, which are important in medicinal chemistry .

作用机制

Target of Action

The primary targets of this compound are 5-HT 1A receptors , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and other physiological processes.

Mode of Action

The compound acts mainly as a 5-HT 1A receptor agonist . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and to possibly induce their release . This can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.

Pharmacokinetics

The compound is metabolized in the liver, with an elimination half-life of 6–8 hours . It is excreted primarily through the kidneys . These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability. For example, the compound’s hepatic metabolism could potentially be affected by liver disease or interactions with other drugs.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and cyclization reactions.", "Starting Materials": [ "4-fluorobenzoic acid", "piperazine", "thiourea", "benzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)piperazine-1-carboxylic acid by reacting 4-fluorobenzoic acid with piperazine in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 4-(4-fluorophenyl)piperazine-1-carbonyl chloride by reacting 4-(4-fluorophenyl)piperazine-1-carboxylic acid with thionyl chloride.", "Step 3: Synthesis of 4-(4-fluorophenyl)piperazine-1-carbonyl benzaldehyde by reacting 4-(4-fluorophenyl)piperazine-1-carbonyl chloride with benzaldehyde in the presence of sodium borohydride.", "Step 4: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-propen-1-one by reacting 4-(4-fluorophenyl)piperazine-1-carbonyl benzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide.", "Step 5: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one by reacting 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-propen-1-one with thiourea in the presence of ethanol.", "Step 6: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one by reacting 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with hydrogen peroxide in the presence of chloroform." ] } | |

CAS 编号 |

403728-55-2 |

分子式 |

C25H21FN4O2S |

分子量 |

460.53 |

IUPAC 名称 |

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33) |

InChI 键 |

HIMZVHQHNADRIT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3002423.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)

![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)